(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide
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Description
(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide is a useful research compound. Its molecular formula is C20H26N2O2S2 and its molecular weight is 390.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
The synthesis and study of antimicrobial activity of compounds related to "(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide" reveal that certain derivatives exhibit promising antimicrobial effects. For instance, a study detailed the synthesis of N-[5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides, which were found to show activity against Staphylococcus aureus ATCC No. 25923, indicating their potential as antimicrobial agents (Frolov et al., 2017).
Aldose Reductase Inhibition
Another research focus is on the inhibition of aldose reductase, an enzyme implicated in diabetic complications. A study demonstrated that derivatives of thioxothiazolidinone, structurally related to the compound , were potent inhibitors of aldose reductase, offering a potential therapeutic avenue for the management of diabetes-related complications (Kučerová-Chlupáčová et al., 2020).
Anticancer Activity
Compounds bearing the thioxothiazolidinone core have also been evaluated for their anticancer properties. One study synthesized 4-thiazolidinones containing the benzothiazole moiety and tested them for anticancer activity, identifying compounds with activity against various cancer cell lines, thus suggesting potential utility in cancer therapy (Havrylyuk et al., 2010).
Supramolecular Structures
Research into the supramolecular structures of thioxothiazolidinone derivatives, including those similar to "this compound," has provided insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. These structural investigations offer valuable information for the design of novel materials and pharmaceuticals (Delgado et al., 2005).
Properties
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-20(2,3)21-17(23)12-8-5-9-13-22-18(24)16(26-19(22)25)14-15-10-6-4-7-11-15/h4,6-7,10-11,14H,5,8-9,12-13H2,1-3H3,(H,21,23)/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLXQCLTBZGIQ-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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